molecular formula C15H11ClN2O2 B105763 Démoxépam CAS No. 963-39-3

Démoxépam

Numéro de catalogue: B105763
Numéro CAS: 963-39-3
Poids moléculaire: 286.71 g/mol
Clé InChI: PSADRZMLSXCSAS-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Applications De Recherche Scientifique

Pharmacological Properties

Demoxepam exhibits anxiolytic effects, primarily through its interaction with GABA_A receptors. It is known for its lower efficacy compared to chlordiazepoxide but retains significant pharmacological activity. The compound's binding affinity to GABA_A receptors has been quantitatively assessed, revealing its modulatory effects on neurotransmission.

Binding Affinity Data

Compound3H-Flunitrazepam Binding (Ki, μM)
Chlordiazepoxide0.67 ± 0.10
Demoxepam0.44 ± 0.02

This table illustrates that while demoxepam has a comparable binding affinity to GABA_A receptors, its efficacy varies based on receptor subtype interactions .

Clinical Applications

Demoxepam's clinical applications are primarily focused on anxiety disorders. Studies have shown that it can effectively reduce anxiety symptoms, particularly in chronic administration scenarios. A notable study indicated a significant correlation between demoxepam plasma levels and anxiety reduction in subjects with anxiety disorders .

Case Studies

  • Chronic Anxiety Management : A study involving patients with generalized anxiety disorder demonstrated that prolonged exposure to demoxepam resulted in marked reductions in anxiety symptoms, suggesting its potential as a long-term treatment option .
  • Postoperative Anxiety : In a clinical trial assessing preoperative administration of demoxepam, patients reported lower anxiety levels compared to controls receiving placebo, indicating its efficacy in acute stress scenarios .

Metabolism and Pharmacokinetics

Demoxepam is primarily derived from the metabolism of chlordiazepoxide. Its pharmacokinetic profile reveals a longer half-life compared to its parent compound, which influences dosing regimens in clinical settings.

Pharmacokinetic Data

  • Half-Life : Demoxepam has a half-life ranging from 14 to 95 hours, significantly longer than chlordiazepoxide's .
  • Absorption and Elimination : Following oral administration of chlordiazepoxide, demoxepam is detected in plasma over extended periods, although it may not reach measurable levels immediately after administration .

Forensic Applications

In forensic toxicology, demoxepam is analyzed in postmortem specimens to determine drug involvement in fatalities. Its detection can provide critical insights into substance use patterns and potential overdose cases.

Toxicology Findings

  • Matrix Effects : Research highlights the importance of understanding matrix effects when analyzing demoxepam in various biological samples (e.g., blood, urine). These effects can influence the accuracy of toxicological assessments .
  • Case Reports : Several case studies document instances where demoxepam was identified as a contributing factor in drug-related deaths, emphasizing the need for thorough toxicological screening in forensic investigations .

Mécanisme D'action

Target of Action

Demoxepam primarily targets the GABA-A receptors in the central nervous system . These receptors play a crucial role in inhibitory neurotransmission, helping to reduce neuronal excitability throughout the nervous system .

Mode of Action

Demoxepam acts as a GABA-A receptor agonist . It binds to these receptors and enhances their response to GABA, a neurotransmitter already present in the synapses . This action increases the firing threshold of the neurons, thereby reducing the chances of electrical transmission from one neuron to the next .

Biochemical Pathways

The biochemical pathway of Demoxepam is complex as it is a metabolite of Chlordiazepoxide . The drug is biotransformed into a succession of pharmacologically active products: desmethylchlordiazepoxide, demoxepam, desmethyldiazepam, and oxazepam . These metabolites further interact with GABA-A receptors, contributing to the overall pharmacological effects of Demoxepam.

Pharmacokinetics

Demoxepam exhibits a slow elimination process with an elimination half-life of 14-95 hours . It is extensively metabolized in the liver to desmethyldiazepam, an active and long-acting metabolite . Only a small percentage (1% to 2%) of the drug is excreted unchanged in the urine . The pharmacokinetics of Demoxepam can be influenced by factors such as age, liver disease, and concurrent medication use .

Result of Action

The binding of Demoxepam to GABA-A receptors results in an enhancement of the inhibitory effect of GABA on neuronal excitability . This leads to a state of hyperpolarization, making the neurons less excitable . The overall effect is a decrease in anxiety and an increase in sedation . Demoxepam also exhibits cytotoxicity activity against cancer cell lines .

Action Environment

The action of Demoxepam can be influenced by various environmental factors. For instance, temperature can affect the rate of Demoxepam hydrolysis . Additionally, the presence of other substances in the body, such as alcohol or other medications, can interact with Demoxepam and alter its effects . Therefore, it’s important to consider these factors when assessing the action, efficacy, and stability of Demoxepam.

Analyse Biochimique

Biochemical Properties

Demoxepam interacts with various enzymes and proteins in the body. It is a metabolite of chlordiazepoxide , which means it is produced through the metabolic processes involving enzymes that break down chlordiazepoxide . The exact nature of these interactions is complex and involves multiple steps .

Cellular Effects

This binding enhances the effect of the neurotransmitter gamma-aminobutyric acid (GABA), leading to sedative, hypnotic (sleep-inducing), anxiolytic (anti-anxiety), anticonvulsant, and muscle relaxant properties .

Molecular Mechanism

The molecular mechanism of action of Demoxepam involves its interaction with the GABA receptor. When Demoxepam binds to the benzodiazepine site on the GABA receptor, it enhances the affinity of the receptor for GABA, leading to an increase in the frequency of chloride channel opening events . This results in an increased influx of chloride ions into the neuron, leading to hyperpolarization and a decrease in neuronal excitability .

Temporal Effects in Laboratory Settings

It is known that the effects of benzodiazepines can change over time due to factors such as tolerance and dependence

Dosage Effects in Animal Models

The effects of Demoxepam at different dosages in animal models have not been extensively studied. It is known that the effects of benzodiazepines can vary with dosage, with higher doses often leading to more pronounced effects

Metabolic Pathways

Demoxepam is part of a complex metabolic pathway involving chlordiazepoxide . Chlordiazepoxide undergoes biotransformation into a succession of pharmacologically active products, including desmethylchlordiazepoxide, demoxepam, desmethyldiazepam, and oxazepam .

Transport and Distribution

Like other benzodiazepines, it is likely to be distributed widely throughout the body due to its lipophilic nature

Subcellular Localization

Given its lipophilic nature and its mechanism of action, it is likely to be found in high concentrations in the brain, where it can interact with GABA receptors

Méthodes De Préparation

Analyse Des Réactions Chimiques

Le démoxépam subit diverses réactions chimiques, notamment :

Les réactifs couramment utilisés dans ces réactions comprennent des agents oxydants comme le peroxyde d'hydrogène et des agents réducteurs comme le borohydrure de sodium. Les principaux produits formés à partir de ces réactions comprennent le nordiazépam et l'oxazépam .

4. Applications de la Recherche Scientifique

Le this compound a plusieurs applications de recherche scientifique :

5. Mécanisme d'Action

Le this compound agit comme un agoniste du récepteur GABA-A . Il se lie à ces récepteurs et améliore leur réponse à l'acide gamma-aminobutyrique (GABA) présent dans les synapses . Cette action augmente le seuil de déclenchement des neurones, réduisant la probabilité de transmission électrique d'un neurone à l'autre . Les cibles moléculaires impliquées comprennent les récepteurs GABA-A situés dans le système nerveux central .

Activité Biologique

Demoxepam, a benzodiazepine derivative, is primarily recognized as a metabolite of chlordiazepoxide (CDP). This article delves into the biological activity of demoxepam, highlighting its pharmacological properties, mechanisms of action, and relevant clinical studies.

Overview of Demoxepam

Demoxepam is classified as a minor metabolite of chlordiazepoxide, which is known for its anxiolytic effects. The hydrolysis of CDP leads to the formation of demoxepam in aqueous solutions, a process that has significant implications for its pharmacokinetics and biological activity. The compound exhibits reduced efficacy at GABA_A receptors compared to its parent compound, CDP, which influences its therapeutic applications and side effect profile.

Demoxepam functions primarily through modulation of the GABA_A receptor. It binds to benzodiazepine sites on these receptors, enhancing GABAergic neurotransmission. However, studies indicate that demoxepam has a lower efficacy at certain receptor subtypes compared to CDP:

  • Binding Affinity : Both CDP and demoxepam show comparable affinity for GABA_A receptors as indicated by 3H-flunitrazepam binding studies (Table 1) .
Compound3H-flunitrazepam binding (Ki, μM)
Chlordiazepoxide0.67 ± 0.10
Demoxepam0.44 ± 0.02
  • Efficacy Comparison : In vitro studies demonstrated that while CDP has greater efficacy at α1β2γ2 GABA_A receptors, demoxepam's efficacy is comparable at α3β2γ2 GABA_A receptors .

Pharmacokinetics

The pharmacokinetic profile of demoxepam reveals important insights into its biological activity:

  • Absorption and Half-Life : After administration, peak plasma levels of demoxepam are typically observed within 2 to 8 hours. Notably, the half-life of demoxepam is significantly longer than that of CDP, which may affect dosing regimens in clinical settings .
  • Elimination Rates : Studies indicate that the elimination rate constant for demoxepam varies among individuals, contributing to its pharmacokinetic variability .

Clinical Studies and Case Reports

Several clinical studies have elucidated the anxiolytic effects of demoxepam:

  • Anxiety Disorders : A study involving patients with anxiety disorders found a significant correlation between anxiety reduction and plasma levels of demoxepam, suggesting its potential as an effective anxiolytic agent .
  • Stress-Induced Hyperthermia : In vivo experiments using the stress-induced hyperthermia paradigm demonstrated that while both CDP and demoxepam reduced hyperthermia responses, CDP was more potent at lower doses compared to demoxepam .

Case Study Analysis

A notable case study highlighted the differences in biological activity between CDP and demoxepam. Chronic administration of CDP resulted in significant levels of demoxepam in plasma but also indicated that higher doses were required for demoxepam to achieve similar effects as those observed with CDP .

Propriétés

IUPAC Name

7-chloro-4-hydroxy-5-phenyl-3H-1,4-benzodiazepin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11ClN2O2/c16-11-6-7-13-12(8-11)15(10-4-2-1-3-5-10)18(20)9-14(19)17-13/h1-8,20H,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSADRZMLSXCSAS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)N=C2C=CC(=CC2=C(N1O)C3=CC=CC=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4046155
Record name Demoxepam
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4046155
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

286.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

37.9 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47200817
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

963-39-3
Record name Demoxepam [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000963393
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Demoxepam
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=169898
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Demoxepam
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=46077
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Demoxepam
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4046155
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Demoxepam
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.012.287
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name DEMOXEPAM
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8X1XP5M0SB
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Demoxepam
Reactant of Route 2
Demoxepam
Reactant of Route 3
Demoxepam
Reactant of Route 4
Demoxepam
Reactant of Route 5
Reactant of Route 5
Demoxepam
Reactant of Route 6
Demoxepam
Customer
Q & A

Q1: What are the primary metabolic pathways of demoxepam in humans?

A1: Demoxepam undergoes biotransformation primarily through oxidation and reduction. Oxidative pathways lead to the formation of two phenolic metabolites: 5-(4-hydroxyphenyl)demoxepam and 9-hydroxydemoxepam. Reduction leads to N-desoxydemoxepam, oxazepam, and N-desoxy phenols (Desoxy I and Desoxy II). Hydrolysis of demoxepam also occurs, forming N-(2-amino-5-chloro-α-phenylbenzylidene)glycine N-oxide ("opened lactam"). [, ]

Q2: How does the route of administration affect the elimination rate of demoxepam in dogs?

A2: Research suggests that the elimination rate of demoxepam in dogs, represented by the β value, doesn't seem to be significantly influenced by the route of administration (intravenous or oral). []

Q3: Does demoxepam accumulate in the body with repeated administration of chlordiazepoxide?

A3: Yes, studies have shown that during long-term treatment with chlordiazepoxide, demoxepam accumulates in the blood, with its minimum steady-state concentrations often exceeding those of the parent drug. []

Q4: What is the elimination half-life of demoxepam compared to chlordiazepoxide in humans?

A4: Demoxepam exhibits a significantly longer elimination half-life compared to chlordiazepoxide. In a study involving six subjects, the half-life of demoxepam ranged from 14 to 95 hours, while chlordiazepoxide ranged from 6.6 to 28 hours. []

Q5: Is there a correlation between plasma levels of demoxepam and clinical response in anxiety treatment?

A5: Research suggests a potential correlation. Studies have found a significant correlation between anxiety reduction and plasma levels of demoxepam in patients chronically administered chlordiazepoxide. [, ]

Q6: Can demoxepam contribute to toxicity in cases of chlordiazepoxide overdose?

A6: Yes, a case study reported toxicity correlating with blood concentrations of demoxepam following a massive overdose of chlordiazepoxide (5.2 g). This highlights the importance of monitoring demoxepam levels in overdose situations. []

Q7: What are some analytical methods used for the detection and quantification of demoxepam?

A7: Several methods have been developed for analyzing demoxepam, including:

  • Gas Chromatography-Mass Spectrometry (GC-MS): This technique is widely used but requires derivatization of demoxepam, which can lead to the formation of artifacts misidentified as nordiazepam and oxazepam. [, ]
  • High-Performance Liquid Chromatography (HPLC): HPLC offers a sensitive and specific method for quantifying demoxepam in biological samples like serum and plasma. Various detection methods, such as UV detection, fluorescence detection, and mass spectrometry, can be coupled with HPLC for improved selectivity and sensitivity. [, , , , , , ]
  • Fluorescence Thin-Layer Chromatography (TLC)-Densitometry: This technique provides a sensitive and specific method for determining demoxepam and other chlordiazepoxide metabolites in serum. []
  • Radioimmunoassay (RIA): RIA offers a highly sensitive method for detecting demoxepam in blood, even at sub-therapeutic levels. []
  • Immunoassay Screening Followed by HPLC or GC-MS: This approach combines the high throughput of immunoassays for initial screening with the specificity and confirmatory power of HPLC or GC-MS for accurate identification and quantification. []

Q8: Why is it important to be aware of potential artifacts when analyzing demoxepam by GC-MS?

A9: Derivatization of demoxepam using silylation for GC-MS analysis can produce artifacts mistakenly identified as nordiazepam and oxazepam. This can lead to inaccurate results, particularly in forensic toxicology. []

Q9: Can demoxepam be reliably detected in urine using immunoassay methods?

A10: While immunoassays can be used for initial screening, they may produce false-negative or false-positive results for demoxepam. Confirmation by HPLC or GC-MS is generally recommended for accurate identification. []

Q10: What structural feature of certain benzodiazepines, like chlordiazepoxide and demoxepam, is associated with phototoxicity?

A11: The presence of a 4-oxide moiety in the benzodiazepine nucleus is linked to phototoxicity. Upon irradiation with long-wave UV light, these compounds can decompose to form toxic oxaziridines. []

Q11: How do structural modifications of oxazepam, specifically N,N-dimethylcarbamyl derivatives, affect their interaction with esterases?

A12: The stereochemistry of 3-O-acyl-1-(N,N-dimethylcarbamyl)oxazepam enantiomers significantly influences their hydrolysis rates by esterases in rat liver microsomes and brain S9 fractions. The (R)-enantiomer is hydrolyzed faster by liver microsomes, while the (S)-enantiomer is preferentially hydrolyzed by brain esterases. []

Q12: Does demoxepam affect the binding of tryptophan to rat hepatic nuclei?

A15: Yes, research suggests that demoxepam competes with L-tryptophan for binding to hepatic nuclei in vitro. This competition may influence tryptophan-induced hepatic nuclear RNA efflux and protein synthesis. [, ]

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.